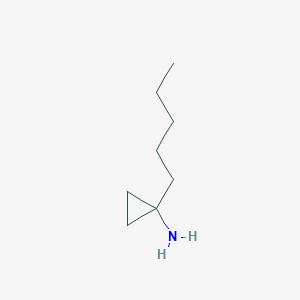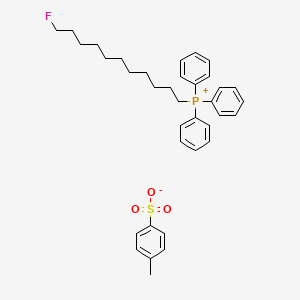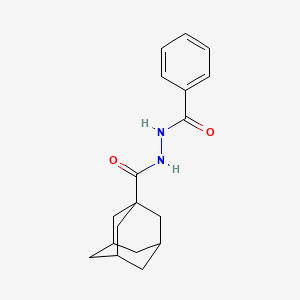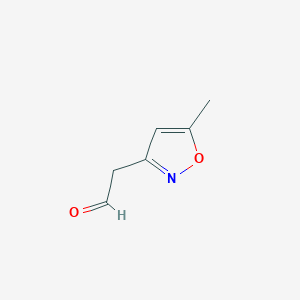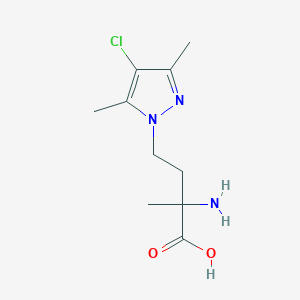
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or β-keto esters. For 2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid, the synthetic route may involve the chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation with appropriate reagents . The reaction conditions often include the use of solvents like methanol and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production methods for pyrazole derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antileishmanial and antimalarial agent.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in the life cycle of parasites like Leishmania and Plasmodium, thereby exerting its antileishmanial and antimalarial effects . The exact molecular targets and pathways can be elucidated through techniques like molecular docking and biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share a similar pyrazole core structure and exhibit comparable pharmacological activities.
Hydrazine-coupled pyrazoles: These compounds also show potent antileishmanial and antimalarial activities and are structurally related to 2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct pharmacological properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H16ClN3O2 |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
2-amino-4-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-6-8(11)7(2)14(13-6)5-4-10(3,12)9(15)16/h4-5,12H2,1-3H3,(H,15,16) |
Clave InChI |
FBQJDSCLAWYODN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCC(C)(C(=O)O)N)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
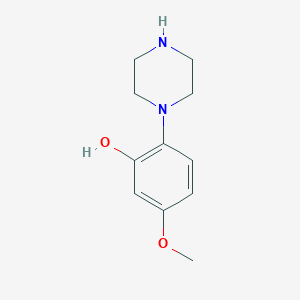

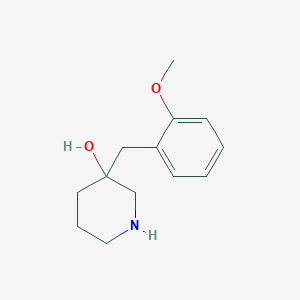
![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
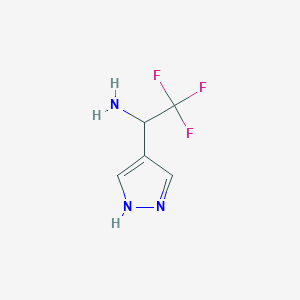
![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
